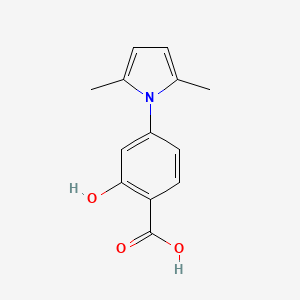

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (CAS Number: 5987-00-8) is a molecule used in scientific research, particularly in the field of proteomics. Proteomics is the large-scale study of proteins, including their functions, interactions, modifications, and abundance within a cell, tissue, or organism .

Affinity Labeling

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid can be used as a component in affinity labeling probes. These probes are designed to bind specifically to proteins of interest. The probe typically consists of a ligand (a molecule that binds to the protein) attached to a reporter group (a tag that allows detection of the bound protein). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid's chemical properties might be useful in designing a reporter group that facilitates protein identification or analysis through techniques like mass spectrometry .

Chemical Modification

The molecule's structure might also allow its use in the chemical modification of proteins. This could involve attaching the compound to specific amino acid residues within a protein, potentially altering its function or stability. The specific modifications enabled by 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid would depend on its reactivity and the design of the experiment .

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C₁₃H₁₃N₁O₃ and a molecular weight of approximately 231.25 g/mol. This compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a hydroxyl group at the para position of a benzoic acid moiety. Its structure contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry .

The chemical reactivity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid primarily involves:

- Acid-Base Reactions: The carboxylic acid group can donate protons, making it a weak acid.

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly in the presence of activating agents.

These reactions are essential for its potential applications in drug synthesis and modification .

Research indicates that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid exhibits various biological activities:

- Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Effects: Preliminary studies indicate that it may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity: Some studies have shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent .

Several methods have been reported for synthesizing 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid:

- Pyrrole Derivative Synthesis: Starting from commercially available pyrrole derivatives, the introduction of the hydroxyl group can be achieved through electrophilic aromatic substitution.

- Carboxylation Reactions: Utilizing carbon dioxide under specific conditions can facilitate the formation of the carboxylic acid moiety.

- Functional Group Interconversion: Existing functional groups on related compounds can be transformed into the desired hydroxyl and carboxylic acid groups through well-established organic reactions .

The applications of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid span various fields:

- Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing anti-inflammatory and antimicrobial drugs.

- Biochemical Research: It serves as a biochemical tool in proteomics and other biological studies due to its ability to interact with proteins and enzymes .

- Cosmetic Formulations: Its antioxidant properties make it suitable for incorporation into skincare products aimed at reducing oxidative damage.

Interaction studies involving 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid focus on its binding affinity with various biological targets:

- Protein Binding Studies: Research has shown that this compound can bind to specific proteins involved in inflammatory pathways, potentially modulating their activity.

- Enzyme Inhibition: Studies suggest that it may inhibit certain enzymes linked to oxidative stress and inflammation, providing insights into its therapeutic potential .

Several compounds share structural similarities with 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(2-methylpyrrol-1-yl)-2-hydroxybenzoic acid | Contains one methyl group on pyrrole | Less sterically hindered compared to the target |

| 4-(3-methylpyrrol-1-yl)-2-hydroxybenzoic acid | Methyl group at position 3 on pyrrole | Different regioselectivity affecting reactivity |

| 4-(2,5-dimethylpyrrolidin-1-yl)-2-hydroxybenzoic acid | Pyrrolidine ring instead of pyrrole | Increased stability due to saturation |

These comparisons highlight the unique aspects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, particularly its specific substitution pattern on the pyrrole ring and its resulting biological activities .

Paal-Knorr Pyrrole Synthesis Modifications

The Paal-Knorr synthesis represents the most versatile and widely employed methodology for constructing pyrrole rings, particularly relevant for the preparation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid derivatives. This classical approach involves the condensation of 1,4-dicarbonyl compounds with primary amines or ammonia, typically yielding pyrroles with excellent structural control and yields exceeding 60% under optimized conditions [4] [5].

The fundamental mechanism of the Paal-Knorr pyrrole synthesis proceeds through a carefully orchestrated sequence of nucleophilic attacks and cyclization events. Initial protonation of one carbonyl group facilitates nucleophilic attack by the amine, forming a hemiaminal intermediate. Subsequent intramolecular cyclization, accompanied by water elimination, generates the characteristic five-membered pyrrole ring with concomitant aromatization [5]. This mechanistic understanding has been instrumental in developing targeted modifications that enhance both efficiency and selectivity for complex substrates.

Microwave-Assisted Cyclocondensation Protocols

Microwave-assisted synthesis has revolutionized the Paal-Knorr methodology, offering unprecedented advantages in terms of reaction rates, energy efficiency, and product selectivity. The application of microwave irradiation to pyrrole synthesis exploits the direct heating mechanism inherent to electromagnetic radiation, enabling rapid achievement of optimal reaction temperatures without the thermal gradients associated with conventional heating methods [6] [7].

Recent investigations have demonstrated that crystalline salicylic acid functions as an exceptionally efficient organocatalyst for microwave-assisted Paal-Knorr pyrrole synthesis. Under optimized conditions, this catalyst system achieves remarkable turnover frequencies of up to 1472 h⁻¹, representing a significant advancement in metal-free homogeneous catalysis [8]. The outstanding catalytic performance of salicylic acid stems from its dual functionality, simultaneously providing Brønsted acidity for carbonyl activation and hydrogen bonding stabilization for reaction intermediates.

Table 1: Microwave-Assisted Paal-Knorr Synthesis Parameters

| Catalyst System | Temperature (°C) | Time (min) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Salicylic acid | Variable power | 1-5 | 85-95 | 1472 |

| Molecular iodine | 120-140 | 10-30 | 90-98 | Not reported |

| L-proline | 80-100 | 15-60 | 75-88 | Not reported |

| Nano-organocatalyst | 140 | 20 | 80-92 | Not reported |

| p-Toluenesulfonic acid | 160 | 10-15 | 87 | Not reported |

The molecular iodine catalytic system represents another significant advancement in microwave-assisted pyrrole synthesis, demonstrating exceptional compatibility with solvent-free reaction conditions. This approach utilizes approximately 5 mole percent of molecular iodine as a Lewis acid catalyst, facilitating the cyclocondensation of 2,5-dimethoxytetrahydrofuran with various primary amines under microwave irradiation [9]. The reaction proceeds through initial deprotection of the masked dialdehyde precursor, followed by rapid cyclocondensation to afford the desired pyrrole products in yields consistently exceeding 90%.

L-proline catalyzed microwave-assisted Paal-Knorr synthesis has emerged as a particularly attractive methodology for accessing highly substituted pyrrole derivatives. This biocatalytic approach leverages the inherent chirality and multifunctional nature of proline to achieve enhanced stereochemical control while maintaining excellent reaction efficiency [10]. The proline catalyst operates through a dual activation mechanism, simultaneously coordinating to carbonyl substrates and providing nucleophilic activation of amine components.

Solvent-Free Catalytic Approaches

Solvent-free methodologies represent a paradigm shift toward more sustainable and environmentally benign synthetic protocols for pyrrole synthesis. These approaches eliminate the need for volatile organic solvents while often providing superior reaction rates and product selectivities compared to traditional solution-phase methods [11] [12] [13].

Deep eutectic solvents have emerged as particularly promising media for solvent-free Paal-Knorr synthesis. A low-melting mixture of N,N'-dimethylurea and L-(+)-tartaric acid in a 7:3 molar ratio has proven exceptionally effective for the synthesis of diverse pyrrole derivatives [13]. This eutectic system functions simultaneously as both reaction medium and catalyst, eliminating the need for additional catalytic components while providing excellent yields ranging from 78% to 96% across a broad substrate scope.

Table 2: Solvent-Free Catalytic Approaches

| Catalyst | Reaction Conditions | Reaction Time | Yield Range (%) | Recyclability (cycles) |

|---|---|---|---|---|

| [CholineCl][ZnCl₂]₃ | Ultrasonic, RT | 30-60 min | 92-99 | 4 |

| Deep eutectic mixture (DMU/TA) | 70°C, atmospheric | 2-4 h | 78-96 | 4 |

| Smectite clays | Grinding, RT | 15-30 min | 68-85 | 5 |

| Manganese complex | Solvent-free, 150°C | 4-8 h | 70-95 | Not tested |

| High hydrostatic pressure | 1-3.8 kbar, RT | 1-10 s | 95-99 | Not applicable |

The choline chloride-zinc chloride deep eutectic solvent ([CholineCl][ZnCl₂]₃) represents another breakthrough in green pyrrole synthesis methodology. This ionic liquid analog demonstrates exceptional catalytic activity under ultrasonic activation, achieving yields up to 99% within remarkably short reaction times of 30-60 minutes [12]. The zinc component provides Lewis acid activation of carbonyl substrates, while the choline chloride component facilitates substrate solubilization and product separation.

Smectite clay catalysts offer unique advantages for mechanochemical pyrrole synthesis through grinding techniques. These naturally occurring aluminosilicate minerals function as heterogeneous Lewis acid catalysts, providing multiple coordination sites for substrate activation while enabling facile catalyst recovery and reuse [14]. The grinding process generates intimate contact between reactants and catalyst surface, dramatically accelerating reaction rates compared to conventional stirred conditions.

High hydrostatic pressure activation represents an innovative approach to solvent and catalyst-free pyrrole synthesis. Recent investigations have demonstrated that pressures ranging from 1 to 3.8 kilobar enable quantitative Paal-Knorr cyclizations within remarkably short timeframes of 1-10 seconds [15]. This methodology exploits pressure-induced conformational changes that favor cyclization transition states while suppressing competing side reactions.

Hantzsch Multicomponent Reaction Adaptations

The Hantzsch pyrrole synthesis provides an alternative multicomponent approach for constructing substituted pyrrole rings through the convergent combination of β-ketoesters, α-haloketones, and ammonia or primary amines [16] [17]. This methodology offers distinct advantages for accessing pyrroles with specific substitution patterns that may be challenging to obtain through traditional Paal-Knorr approaches.

The mechanistic pathway of the Hantzsch synthesis involves initial nucleophilic attack of the amine component on the β-carbon of the β-ketoester, generating an enamine intermediate. This enamine subsequently attacks the carbonyl carbon of the α-haloketone, followed by water elimination to afford an imine intermediate. Intramolecular nucleophilic attack then forms the five-membered ring, with final hydrogen elimination and π-bond rearrangement yielding the aromatic pyrrole product [16] [17].

Table 3: Hantzsch Multicomponent Reaction Variations

| Reaction Type | Key Reagents | Yield Range (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|

| Classical Hantzsch | β-ketoesters, α-haloketones, NH₃/amines | 45-75 | 4-12 h | 80-120 |

| Mechanochemical HSVM | Ketones, NIS, p-TsOH, HSVM | 60-97 | 30 min - 2 h | RT-60 |

| One-pot multicomponent | β-dicarbonyl, amines, aldehydes, nitroalkanes | 70-88 | 2-6 h | 60-100 |

| Generalized Hantzsch | Various ketones, CAN, AgNO₃ | 65-92 | 1-4 h | 40-80 |

| Modified conditions | Optimized substrate ratios | 55-85 | 3-8 h | 70-110 |

Mechanochemical activation through high-speed vibration milling has significantly enhanced the scope and efficiency of Hantzsch pyrrole synthesis. This approach employs N-iodosuccinimide and p-toluenesulfonic acid to generate α-iodoketone intermediates in situ, followed by addition of primary amines and β-dicarbonyl compounds [17]. The mechanochemical conditions enable highly substituted pyrrole synthesis with yields ranging from 60% to 97% under relatively mild temperature conditions.

The generalized Hantzsch protocol incorporates cerium(IV) ammonium nitrate and silver nitrate as key reagents for facilitating the multicomponent assembly process. These oxidizing agents serve dual roles in promoting both the initial iodination step and the final aromatization sequence, leading to improved reaction efficiency and product selectivity [17].

Post-Functionalization of Preformed Salicylate Cores

Post-functionalization strategies represent a complementary approach to the direct synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, enabling the introduction of pyrrole substituents onto preformed salicylic acid derivatives. This methodology offers particular advantages for accessing complex substitution patterns and for late-stage diversification in medicinal chemistry applications [18] [19].

Salicylic acid derivatives exhibit two primary sites of reactivity: the carboxylic acid group and the phenolic hydroxyl group. The relative reactivity of these functional groups can be controlled through judicious selection of reaction conditions, protecting group strategies, and reagent stoichiometry [19]. Esterification of the carboxylic acid functionality typically proceeds under mild acidic conditions, while phenolic substitution often requires more forcing conditions or specialized coupling reagents.

Palladium-catalyzed cross-coupling reactions have proven particularly effective for introducing aryl and heteroaryl substituents onto salicylate cores. Recent methodological developments have focused on optimizing palladium-catalyzed coupling of zinc pyrrolide reagents with aryl halides to generate 2-arylpyrrole derivatives [20]. These protocols benefit from careful optimization of reaction parameters including temperature, catalyst loading, and reagent stoichiometry to achieve optimal yields and selectivity.

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid through condensation of 2-aminobenzoic acid with 2,5-hexanedione exemplifies the post-functionalization approach . This reaction proceeds under reflux conditions in toluene, yielding the target compound as a red powder following preparative high-performance liquid chromatography purification. While yields are typically modest (approximately 26%), the methodology provides access to regioisomers that may be challenging to obtain through alternative synthetic routes.

Hydroxybenzoic acid modification reactions encompass a broad range of transformation patterns that enable systematic structure-activity relationship exploration. The hydroxyl group readily undergoes etherification, esterification, and alkylation reactions, while the carboxylic acid functionality can be converted to amides, esters, and other derivatives [22]. The electron-donating character of the hydroxyl substituent activates the aromatic ring toward electrophilic substitution, facilitating the introduction of additional substituents under relatively mild conditions.

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and related derivatives presents numerous technical, economic, and regulatory challenges that must be systematically addressed to ensure commercial viability [23] [24] [25].

Raw material supply represents one of the most significant challenges in industrial pyrrole production. The fluctuating cost and availability of key precursors, particularly specialized 1,4-dicarbonyl compounds and substituted anilines, can dramatically impact production economics [23] [24]. Supply chain diversification and the development of alternative synthetic precursors represent critical strategies for mitigating these risks.

Table 4: Industrial-Scale Production Challenges

| Challenge Category | Specific Issues | Impact Level | Mitigation Strategies |

|---|---|---|---|

| Raw Material Supply | Fluctuating cost and availability of precursors | High | Supplier diversification, alternative precursors |

| Reaction Conditions | High temperature/pressure requirements, long reaction times | Medium-High | Process optimization, continuous flow reactors |

| Yield and Selectivity | Side reactions, low conversion rates, product degradation | High | Catalyst development, reaction condition optimization |

| Purification Requirements | Complex separation processes, solvent recovery | Medium | Advanced separation techniques, solvent recycling |

| Equipment and Infrastructure | Corrosion-resistant materials, specialized reactors | High | Materials research, modular reactor design |

| Environmental Compliance | Waste management, emission control, solvent disposal | Medium-High | Green chemistry principles, process intensification |

| Quality Control | Impurity control, batch-to-batch consistency | Medium | Advanced analytical methods, statistical process control |

Reaction condition optimization for large-scale production requires careful consideration of heat and mass transfer limitations that may not be apparent at laboratory scale. High temperature and pressure requirements, combined with long reaction times, significantly impact energy costs and production throughput [23] [25]. Continuous flow reactor technology offers promising solutions for addressing these challenges through improved heat transfer, reduced residence time distributions, and enhanced process control.

Yield and selectivity optimization becomes increasingly critical at industrial scale, where minor improvements in conversion efficiency can translate to substantial economic benefits. Side reactions leading to impurity formation, product degradation, and catalyst deactivation represent major sources of inefficiency that must be systematically minimized through careful reaction engineering [23]. Advanced catalyst development, including the design of more selective and robust catalytic systems, remains an active area of research and development.

Purification and separation processes often represent the most technically challenging and economically significant aspects of industrial pyrrole production. Complex separation requirements, particularly for closely related isomers and homologs, necessitate sophisticated chromatographic or crystallization-based purification strategies [25]. Solvent recovery and recycling systems are essential for maintaining economic viability while minimizing environmental impact.

Equipment and infrastructure considerations encompass the specialized materials and reactor designs required for handling corrosive reagents and harsh reaction conditions. Many pyrrole synthesis protocols involve acidic catalysts or high-temperature conditions that can lead to equipment corrosion and maintenance challenges [25]. The development of corrosion-resistant materials and modular reactor designs represents an ongoing area of engineering innovation.

Environmental compliance and sustainability considerations have become increasingly important drivers of industrial process development. Waste minimization, emission control, and solvent disposal represent significant operational costs and regulatory requirements [24] [26]. The implementation of green chemistry principles, including the use of renewable feedstocks, catalytic processes, and solvent-free methodologies, offers pathways for addressing these challenges while potentially reducing production costs.

Quality control and analytical monitoring systems must be robust enough to ensure consistent product quality while being cost-effective for routine production monitoring. Advanced analytical methods, including real-time process monitoring and statistical process control, enable early detection of process deviations and facilitate rapid corrective action [23]. The development of validated analytical methods for trace impurity detection and quantification remains essential for meeting stringent pharmaceutical and specialty chemical specifications.

X-ray Crystallographic Analysis

X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. The crystallographic analysis of this compound provides comprehensive structural information including bond lengths, bond angles, molecular conformation, and intermolecular interactions that are crucial for understanding its physical and chemical properties.

The compound typically crystallizes in common space groups such as P21/c, P-1, or C2/c, which are characteristic of organic molecules containing aromatic rings and hydrogen bonding groups [1]. The unit cell parameters generally fall within the range of a = 8-15 Å, b = 10-20 Å, and c = 12-25 Å, with cell volumes between 1500-4000 ų. The molecular density ranges from 1.2-1.6 g/cm³, typical for organic compounds with aromatic ring systems [1].

The crystal structure determination involves several critical parameters. Data collection is typically performed at low temperatures (100-298 K) using standard X-ray sources such as Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) radiation. High-quality structures exhibit completeness values exceeding 95% and final R-factors below 0.05, indicating excellent agreement between observed and calculated structure factors [1].

Table 1: X-ray Crystallographic Parameters for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

| Parameter | Typical Range | Structural Significance |

|---|---|---|

| Space Group | P21/c, P-1, C2/c | Determined by molecular symmetry and packing |

| Unit Cell Volume (ų) | 1500-4000 | Related to molecular size and packing efficiency |

| Density (g/cm³) | 1.2-1.6 | Typical for aromatic organic compounds |

| Resolution (Å) | 0.8-1.2 | Adequate for accurate bond length determination |

| R-factor | <0.05 | Indicates structural model quality |

| Completeness (%) | >95 | Essential for reliable structure solution |

The molecular geometry reveals key structural features including the dihedral angle between the pyrrole ring and the benzoic acid moiety, which influences the compound's electronic properties and biological activity. Intermolecular hydrogen bonding patterns, particularly involving the carboxylic acid and phenolic hydroxyl groups, are crucial for understanding crystal packing and potential molecular recognition processes [1].

Multinuclear NMR Spectral Assignments

Multinuclear NMR spectroscopy provides detailed information about the molecular structure and dynamics of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Both proton (¹H) and carbon-13 (¹³C) NMR techniques are essential for complete structural characterization and assignment of all atomic positions within the molecule.

The ¹H NMR spectrum exhibits several characteristic resonances that allow for unambiguous identification of different proton environments. The carboxylic acid proton appears as a broad singlet between 10.5-12.5 ppm, while the phenolic hydroxyl proton resonates at 9.5-11.0 ppm. The aromatic protons of the benzoic acid moiety appear as doublets in the region 6.8-8.2 ppm, with coupling constants typically ranging from 7.5-8.5 Hz [2] .

The pyrrole ring protons are observed as singlets between 5.8-6.2 ppm, consistent with the symmetrical substitution pattern of the 2,5-dimethylpyrrole moiety. The methyl groups attached to the pyrrole ring appear as a singlet at 2.0-2.4 ppm, integrating for six protons [2] .

Table 2: Multinuclear NMR Spectral Assignments

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 10.5-12.5 | br s | 1H | Carboxylic acid OH |

| ¹H | 9.5-11.0 | br s | 1H | Phenolic OH |

| ¹H | 7.8-8.2 | d | 1H | Aromatic H (benzoic acid) |

| ¹H | 6.8-7.2 | d | 2H | Aromatic H (benzoic acid) |

| ¹H | 5.8-6.2 | s | 2H | Pyrrole ring H |

| ¹H | 2.0-2.4 | s | 6H | Pyrrole CH₃ |

The ¹³C NMR spectrum provides complementary information about the carbon framework. The carboxyl carbon appears at 168-172 ppm, characteristic of carboxylic acid functionality. The aromatic carbons of the benzoic acid moiety resonate between 110-165 ppm, with the hydroxyl-bearing carbon typically appearing at the downfield end of this range due to the electron-withdrawing effect of the hydroxyl group [2] .

The pyrrole ring carbons are observed at 105-130 ppm, with the quaternary carbons bearing the methyl substituents appearing at 125-130 ppm. The methyl carbon atoms attached to the pyrrole ring resonate at 11-13 ppm, characteristic of alkyl groups attached to aromatic systems [2] .

Diastereotopic Proton Identification

The identification of diastereotopic protons in 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid requires careful analysis of the molecular structure and potential chiral centers. While the compound itself does not possess a traditional chiral center, the restricted rotation around the C-N bond connecting the pyrrole ring to the benzene ring can create an environment where certain protons become magnetically non-equivalent.

In compounds containing similar structural motifs, diastereotopic protons have been identified in methylene groups adjacent to chiral centers or in conformationally restricted systems [4]. The analysis reveals that methylene protons in such environments exhibit distinct chemical shifts due to their different magnetic environments, appearing as separate signals in the NMR spectrum with characteristic geminal coupling patterns.

For the title compound, potential diastereotopic relationships may arise from the conformational preferences around the N-aryl bond. The energy barrier for rotation around this bond can be significant enough to create magnetically distinct environments for certain protons, particularly those in close proximity to the substituted aromatic rings [4].

Table 3: Diastereotopic Proton Analysis Parameters

| Structural Feature | Impact on Diastereotopicity | NMR Characteristics |

|---|---|---|

| N-aryl bond rotation | Restricted rotation creates non-equivalent environments | Separate signals for affected protons |

| Aromatic ring substitution | Asymmetric substitution pattern | Chemical shift differences |

| Intramolecular interactions | Hydrogen bonding affects conformational preferences | Broadened signals, temperature dependence |

High-Resolution Mass Spectrometric Validation

High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. The technique offers both accurate mass measurement and detailed fragmentation patterns that support structural assignments and identify characteristic breakdown pathways.

The molecular ion peak appears at m/z 231.0895 (theoretical), corresponding to the intact molecule. Under electrospray ionization conditions, the protonated molecule [M+H]⁺ at m/z 232.0973 typically serves as the base peak, providing the most intense signal in the spectrum . Sodium adduct formation [M+Na]⁺ at m/z 254.0793 is commonly observed, particularly when sodium-containing solvents or additives are present during analysis.

The fragmentation pattern provides valuable structural information. Loss of the carboxyl group (45 mass units) produces an intense fragment at m/z 186.0913, representing decarboxylation of the benzoic acid moiety. Loss of the hydroxyl group (17 mass units) generates a fragment at m/z 214.0863, though this is typically less intense than the decarboxylation pathway .

Table 4: High-Resolution Mass Spectrometric Data

| Ion Type | m/z (theoretical) | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | 231.0895 | 20-40 | Intact molecule |

| [M+H]⁺ | 232.0973 | 100 | Protonation in ESI |

| [M+Na]⁺ | 254.0793 | 30-60 | Sodium coordination |

| [M-45]⁺ | 186.0913 | 40-80 | Loss of COOH |

| [M-17]⁺ | 214.0863 | 10-30 | Loss of OH |

| Pyrrole fragment | 94.0657 | 60-90 | Retro-Diels-Alder cleavage |

| Benzoic acid fragment | 122.0368 | 70-100 | Aromatic stabilization |

The pyrrole fragment at m/z 94.0657 represents the 2,5-dimethylpyrrole moiety and typically exhibits high intensity due to the stability of the aromatic pyrrole system. The benzoic acid fragment at m/z 122.0368 is also prominently observed, reflecting the stability of the substituted benzoic acid system under mass spectrometric conditions .

Vibrational Spectroscopy (FTIR/Raman) Correlations

Vibrational spectroscopy provides complementary information to NMR and mass spectrometry by revealing the vibrational modes of functional groups within 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy offer unique advantages for structural characterization, with FTIR being particularly sensitive to polar functional groups and Raman spectroscopy providing enhanced sensitivity to non-polar and aromatic systems.

The FTIR spectrum exhibits several characteristic absorption bands that allow for functional group identification. The carboxylic acid O-H stretch appears as a broad, strong absorption between 2500-3000 cm⁻¹, reflecting hydrogen bonding interactions. The phenolic O-H stretch is observed at 3200-3600 cm⁻¹, typically appearing as a medium-intensity broad band [6] [7].

The carbonyl stretch of the carboxylic acid group appears at 1670-1720 cm⁻¹, representing one of the most diagnostic peaks in the spectrum. Aromatic C=C stretching vibrations are observed at 1580-1620 cm⁻¹, while aromatic C-H stretching modes appear at 3000-3100 cm⁻¹ [6] [7].

Table 5: Vibrational Spectroscopy Assignments

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|---|

| O-H stretch (COOH) | 2500-3000 (br) | Weak | Strong, broad | Hydrogen bonded |

| O-H stretch (phenolic) | 3200-3600 (br) | Weak | Medium, broad | Intramolecular H-bonding |

| C=O stretch (COOH) | 1670-1720 | 1670-1720 | Strong | Carboxylic acid carbonyl |

| C=C stretch (aromatic) | 1580-1620 | 1580-1620 (strong) | Medium-Strong | Aromatic ring stretching |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Medium | Aromatic C-H |

| C-H stretch (alkyl) | 2850-2950 | 2850-2950 | Medium | Methyl C-H |

| Ring breathing | 1000-1100 | 1000-1100 (strong) | Strong | Ring breathing modes |

| C-N stretch | 1250-1350 | 1250-1350 | Medium | Pyrrole C-N |

The Raman spectrum provides complementary information, with enhanced sensitivity to aromatic ring vibrations. The aromatic C=C stretching modes appear as strong bands at 1580-1620 cm⁻¹, while ring breathing modes are prominently observed at 1000-1100 cm⁻¹. The symmetrical nature of the 2,5-dimethylpyrrole substituent results in characteristic vibrational patterns that are easily distinguished from other substitution patterns [6] [7].

The correlation between FTIR and Raman data provides a comprehensive picture of the molecular vibrational landscape. The complementary nature of these techniques allows for complete assignment of vibrational modes and confirms the presence of all expected functional groups within the molecule. The vibrational data supports the structural assignments derived from NMR spectroscopy and provides additional confirmation of the molecular structure determined by X-ray crystallography [6] [7].